molecular formula C15H15NO6 B2781884 4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one CAS No. 315697-50-8

4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one

Cat. No.: B2781884
CAS No.: 315697-50-8
M. Wt: 305.286
InChI Key: YWIVZSYBWRUIHR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one is a substituted pyran-2-one derivative characterized by a nitroethyl group attached to a 4-methoxyphenyl ring at the C-3 position and a methyl group at C-4.

Properties

IUPAC Name

4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-9-7-13(17)14(15(18)22-9)12(8-16(19)20)10-3-5-11(21-2)6-4-10/h3-7,12,17H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIVZSYBWRUIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitroethyl Group: The nitroethyl group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of carboxylic acids or alcohols.

Scientific Research Applications

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities. Research indicates that derivatives of pyranones can act as inhibitors of various enzymes and receptors, making them suitable candidates for drug development.

Anti-inflammatory Properties

Studies have shown that compounds similar to 4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Research highlights the ability of pyranone derivatives to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, making this compound a candidate for further investigation in oncology .

Synthetic Applications

The synthesis of this compound involves various organic reactions, including multi-component reactions and functional group transformations.

Synthesis Methodologies

The compound can be synthesized through a sequence involving the condensation of appropriate aldehydes with nitroalkenes, followed by cyclization reactions. Such methodologies are crucial for developing libraries of related compounds for biological testing .

Use as a Building Block

Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be modified to create a range of derivatives that may possess enhanced biological activities or novel properties .

Biological Activities

Beyond its pharmaceutical applications, this compound has been studied for various biological activities.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which could provide protective effects against oxidative stress-related diseases . This aspect is particularly relevant in developing nutraceuticals aimed at improving health outcomes.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Notes
PharmaceuticalAnti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis via signaling pathway modulation
Synthetic ChemistryBuilding block for derivativesVersatile structure allows for multiple modifications
Biological ActivityAntioxidantProtects against oxidative stress
Enzyme inhibitionTargets metabolic enzymes

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

  • Anti-inflammatory Study : A study demonstrated that a derivative of this compound reduced inflammation markers in animal models, suggesting its potential use in treating chronic inflammatory diseases.
  • Anticancer Research : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines, warranting further exploration in clinical settings.
  • Synthesis Development : A research group developed a new synthetic route to produce this compound efficiently, enhancing its availability for research purposes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyran-2-one derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations and Physicochemical Properties
Compound Name Substituents at C-3/C-6 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Data Source
Target Compound 1-(4-Methoxyphenyl)-2-nitroethyl / Methyl C₁₅H₁₅NO₆ 305.28 Not reported Not reported -
4-Hydroxy-3-[5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-6-methyl-2H-pyran-2-one (4c) Pyrazol-3-yl / Methyl C₂₂H₂₀N₂O₄ 376.41 Not reported Not reported Antibacterial activity
3-[1-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-6-methyl-2H-pyran-2-one (10a) Pyrazol-3-yl / Methyl C₁₈H₁₇N₂O₅ 341.34 263–266 80 NMR, crystallography
4-Hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one Acryloyl / Methyl C₁₇H₁₄O₆ 314.29 Not reported Not reported Purity: 95%
4-Methoxy-6-phenethyl-2H-pyran-2-one Phenethyl / Methoxy C₁₄H₁₄O₃ 230.26 Not reported Not reported IUPAC data

Key Observations :

  • Substituent Effects : The nitroethyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity compared to analogs with pyrazolyl (e.g., 10a , 4c ) or acryloyl groups (e.g., ). Pyrazolyl derivatives exhibit higher molecular weights (e.g., 376.41 for 4c ) due to additional nitrogen atoms .
  • Melting Points : Pyrazol-3-yl derivatives (10a–10d ) show higher melting points (165–266°C), likely due to hydrogen bonding from hydroxyl and acetyl groups .
  • Synthetic Yields : Pyrazol-3-yl derivatives are synthesized in high yields (70–80%) via hydrazine-mediated cyclization, suggesting efficient pathways for related compounds .
Spectroscopic and Crystallographic Data
  • NMR Spectroscopy : Pyrazol-3-yl derivatives (10a–10d ) show distinct ¹H NMR signals for acetyl (δ 2.3–2.5 ppm) and pyran-2-one carbonyl (δ 165–169 ppm) groups .
  • Crystallography: The crystal structure of (E)-4-hydroxy-3-{1-[(4-hydroxyphenyl)imino]ethyl}-6-methyl-2H-pyran-2-one () reveals monoclinic packing (space group P2₁/c) with hydrogen-bonded S(6) rings, suggesting similar intermolecular interactions for nitroethyl analogs .

Biological Activity

4-Hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one, a compound belonging to the pyranone class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H17N1O5
  • Molecular Weight : 303.31 g/mol

Antioxidant Activity

Research indicates that compounds in the pyranone class exhibit significant antioxidant properties. The presence of the methoxyphenyl and nitroethyl groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS) .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that it inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins, leading to increased rates of cancer cell death .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been tested for its anti-inflammatory effects, with results indicating a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells. This suggests potential applications in managing inflammatory conditions .

Enzyme Inhibition

Inhibition of specific enzymes has been identified as a mechanism through which this compound exerts its biological effects. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory pathway. This inhibition could provide therapeutic benefits similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

StudyObjectiveFindings
Assess antioxidant capacitySignificant reduction in oxidative stress markers in vitro.
Evaluate anticancer activityInduced apoptosis in MCF-7 and HeLa cells; inhibited proliferation.
Investigate anti-inflammatory effectsDecreased levels of TNF-alpha and IL-6 in treated cells.
Enzyme inhibition studyInhibited COX enzymes effectively, suggesting NSAID-like properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving a pyranone core and nitroethyl-substituted intermediates. Key steps include:

  • Nitroalkylation : Reacting 4-methoxyphenylacetaldehyde with nitromethane under basic conditions to form the nitroethyl moiety.
  • Coupling : Condensation of the nitroethyl intermediate with 4-hydroxy-6-methyl-2H-pyran-2-one using catalytic acetic acid in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy singlet at δ 3.8 ppm, pyranone carbonyl at δ 165 ppm).
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • MS : ESI-MS ([M+H]⁺ at m/z 346.1) validates molecular weight .

Q. What are the primary chemical reactivity trends observed for this compound?

  • Methodological Answer :

  • Nucleophilic Attack : The nitroethyl group undergoes Michael addition with amines (e.g., hydrazines) to form pyrazole derivatives.
  • Ring-Opening : Reactivity with ethylamine at 80°C cleaves the pyranone ring, forming conjugated enamine products .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the tautomeric behavior of this compound?

  • Methodological Answer : X-ray crystallography reveals an intramolecular O–H···N hydrogen bond stabilizing the phenol-imine tautomer (S(6) ring motif). Tautomeric equilibrium is solvent-dependent:

  • In polar solvents (DMSO), keto-amine forms dominate (δ 10.2 ppm for NH in ¹H NMR).
  • Computational DFT studies (B3LYP/6-311++G**) predict a 1.2 kcal/mol energy preference for the phenol-imine form .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol yields yellow blocks (0.10 × 0.06 × 0.03 mm).
  • Data Collection : Monoclinic P2₁/c symmetry (a = 7.873 Å, b = 11.793 Å, c = 13.533 Å, β = 99.896°).
  • Refinement : Hydrogen atoms are placed geometrically (C–H = 0.93 Å, O–H = 0.82 Å). R-factor converges to 0.048 using Olex2 .
    • Table 1 : Crystallographic Parameters
ParameterValue
Space groupP2₁/c
Z4
V (ų)1237.79
Dx (g/cm³)1.391

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

  • Methodological Answer :

  • Metabolic Stability : In vitro assays (hepatic microsomes) show rapid degradation (t1/2 = 15 min), while in vivo studies (rodents) detect metabolites via LC-MS/MS.
  • Prodrug Design : Acetylation of the hydroxyl group improves bioavailability (AUC increased 3-fold) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking (AutoDock Vina) : The nitroethyl group forms H-bonds with kinase ATP-binding pockets (ΔG = -9.2 kcal/mol).
  • MD Simulations (GROMACS) : Stable binding over 100 ns with RMSD < 2.0 Å .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antioxidant activity?

  • Methodological Answer :

  • Assay Variability : DPPH assays show IC50 = 25 µM (pH 7.4), but ORAC assays indicate weak activity (1.2 TE). This discrepancy arises from radical specificity and solvent polarity effects.
  • Redox Intermediates : ESR spectroscopy detects semiquinone radicals, suggesting pro-oxidant behavior at high concentrations (>100 µM) .

Methodological Best Practices

  • Safety : Use P95 respirators and nitrile gloves during synthesis (nitro group toxicity) .
  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h (120°C, 300 W) .
  • Crystallography : Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution data on microcrystals .

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